3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic hybrid molecule featuring a quinolin-4-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:
- Quinolin-4-one moiety: Substituted with a methyl group at position 6 and a propyl chain at position 1.
- Oxadiazole ring: Attached via a 2,4-dimethoxyphenyl group at position 3 of the oxadiazole. The synthesis of such hybrid structures typically involves cyclization and coupling reactions, as seen in analogous heterocyclic systems (e.g., tetrazole-pyrazolone hybrids in ).
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-5-10-26-13-18(21(27)17-11-14(2)6-9-19(17)26)23-24-22(25-30-23)16-8-7-15(28-3)12-20(16)29-4/h6-9,11-13H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGDYAFLWKJHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the 2,4-dimethoxyphenyl group and the oxadiazole ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Analogues
A. Oxadiazole Derivatives
Key Observations :
- The quinolin-4-one core distinguishes it from simpler oxadiazole herbicides, which lack fused heteroaromatic systems.
B. Heterocyclic Hybrids ()
- Compounds 4g/4h : Incorporate coumarin, benzodiazepine/benzoxazepine, tetrazole, and pyrazolone moieties.
- Comparison: While 4g/4h emphasize polycyclic complexity (e.g., coumarin for photochemical activity), the target compound prioritizes a compact quinoline-oxadiazole framework, possibly enhancing metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Steric Effects : The propyl chain at position 1 may influence binding interactions in biological targets, contrasting with tert-butyl groups in oxadiazon/oxadiargyl.
Biological Activity
The compound 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of dihydroquinolinones and features a 1,2,4-oxadiazole moiety which is known for enhancing biological activity. Its molecular formula is with a molecular weight of approximately 372.43 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of quinolinones exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that a related oxadiazole derivative effectively inhibited the growth of human breast cancer cells (MCF-7) through the activation of caspase pathways .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research has shown that oxadiazole derivatives possess broad-spectrum antibacterial activity. In vitro assays revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. The compound's structural components suggest it may modulate inflammatory pathways. In experimental models, related compounds have been shown to reduce pro-inflammatory cytokines and inhibit the NF-kB signaling pathway, indicating potential use in treating inflammatory disorders .
Antioxidant Activity
Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays, where it demonstrated significant free radical scavenging activity, highlighting its potential protective effects against oxidative damage .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Radical Scavenging : The presence of functional groups allows for effective neutralization of free radicals.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Cancer Cell Lines : A derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines including A549 (lung) and HeLa (cervical) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 7.5 |
| HeLa | 6.0 |
- Antimicrobial Assays : The compound showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against tested bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
| P. aeruginosa | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
